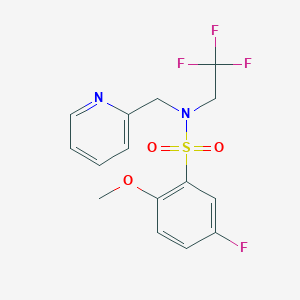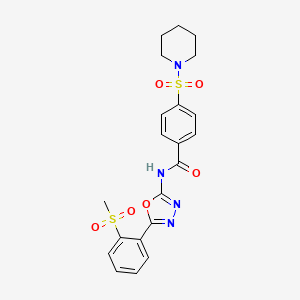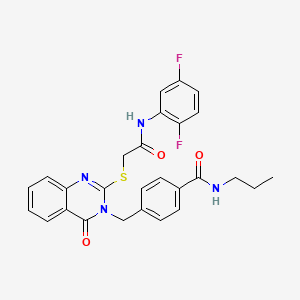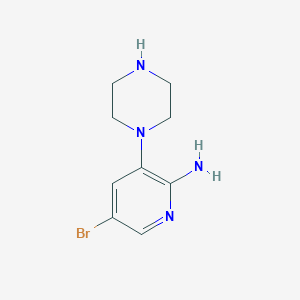![molecular formula C10H10F3NO B2947480 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine CAS No. 2200572-74-1](/img/structure/B2947480.png)
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine” is similar to the requested compound . It has a molecular weight of 214.21 and is a solid at room temperature . Another related compound is “(2-((3,3-difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine” with a molecular weight of 228.24 .
Molecular Structure Analysis
The InChI code for “3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine” is 1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) . For “(2-((3,3-difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine”, the InChI code is 1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 .The compound “(2-((3,3-difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine” is a liquid .
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Cancer Research
Fluorinated Pyrimidines in Cancer Therapy
Fluorinated pyrimidines, like 5-FU, play a critical role in cancer chemotherapy. These compounds are designed to mimic natural pyrimidines, interfering with DNA and RNA synthesis and thus inhibiting cancer cell growth. 5-FU, for instance, has been extensively used to treat various types of malignancies due to its broad antitumor activity and its synergism with other anticancer drugs (Gmeiner, 2020). Research into fluorinated pyrimidines continues to evolve, with studies focusing on their mechanism of action, optimization of therapeutic regimens, and development of new derivatives to enhance efficacy and reduce side effects.
Orally-Administrable Fluoropyrimidine Drugs
Recent advancements in chemotherapy have seen the development of orally-administrable fluoropyrimidine drugs, such as capecitabine, UFT, and S-1. These drugs offer a convenient alternative to intravenous 5-FU, with clinical studies demonstrating their efficacy in cancer treatment. The development and optimization of these drugs are a testament to the ongoing research aimed at improving cancer treatment modalities and patient quality of life (Miura et al., 2010).
Applications in Molecular Imaging and Diagnostics
Fluorophores for Cancer Diagnosis
Fluorophores, including fluorinated compounds, are utilized in molecular imaging for cancer diagnosis. These compounds can be designed for specific targeting of cancer cells, enabling real-time visualization and diagnosis of tumors. The development and application of fluorophores in imaging technologies represent an important area of research, with potential implications for early detection and treatment planning (Alford et al., 2009).
Environmental and Biological Impact
Microbial Degradation of Fluorinated Compounds
The environmental fate and biological impact of fluorinated compounds, including their microbial degradation, are areas of active research. Studies aim to understand how these compounds interact with biological systems and the environment, which is crucial for assessing their safety and ecological impact (Liu & Avendaño, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-8-1-2-9(14-5-8)15-6-7-3-10(12,13)4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVNYGQWJSESQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/no-structure.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)


![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)
![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)

![N'-(3,4-Difluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2947418.png)

![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)